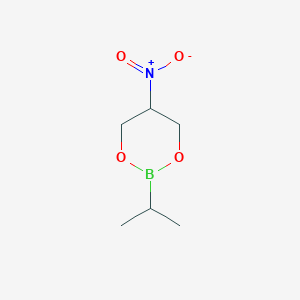
2-Methylbenzene-1,3,5-trisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzene-1,3,5-trisulfonic acid is an aromatic sulfonic acid derivative of toluene. It is characterized by the presence of three sulfonic acid groups (-SO₃H) attached to the benzene ring at the 1, 3, and 5 positions, with a methyl group (-CH₃) at the 2 position. This compound is known for its strong acidic properties and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbenzene-1,3,5-trisulfonic acid can be synthesized through the sulfonation of 2-methylbenzene (toluene). The process involves the reaction of toluene with sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) under controlled conditions. The reaction typically proceeds as follows:
Sulfonation Reaction: Toluene is treated with concentrated sulfuric acid or oleum at elevated temperatures.
Reaction Conditions: The reaction is carried out at temperatures ranging from 80°C to 150°C, depending on the desired degree of sulfonation.
Product Isolation: The resulting product is then purified through crystallization or other separation techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where toluene is continuously fed into the reactor along with sulfuric acid. The reaction is carefully monitored to ensure optimal yield and purity of the product. The final product is then subjected to purification processes such as filtration, washing, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenzene-1,3,5-trisulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Products include sulfonic acid derivatives with higher oxidation states.
Reduction: Products include sulfonate salts or other reduced forms of the compound.
Substitution: Products include derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzene-1,3,5-trisulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and surfactants. It also serves as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methylbenzene-1,3,5-trisulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid groups (-SO₃H) can participate in acid-base reactions, forming sulfonate salts in the presence of bases. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups influence the reactivity of the benzene ring by directing electrophiles to specific positions on the ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzene-1,3,5-trinitrobenzene: This compound has three nitro groups (-NO₂) instead of sulfonic acid groups.
2-Methylbenzene-1,3,5-trihydroxybenzene: This compound has three hydroxyl groups (-OH) instead of sulfonic acid groups.
2-Methylbenzene-1,3,5-trichlorobenzene: This compound has three chlorine atoms (-Cl) instead of sulfonic acid groups.
Uniqueness
2-Methylbenzene-1,3,5-trisulfonic acid is unique due to its strong acidic properties and the presence of three sulfonic acid groups, which make it highly reactive in various chemical reactions. Its ability to participate in electrophilic aromatic substitution reactions and its use as a reagent in organic synthesis distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
81212-02-4 |
|---|---|
Molekularformel |
C7H8O9S3 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-methylbenzene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C7H8O9S3/c1-4-6(18(11,12)13)2-5(17(8,9)10)3-7(4)19(14,15)16/h2-3H,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
ICXPAILIMRETGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
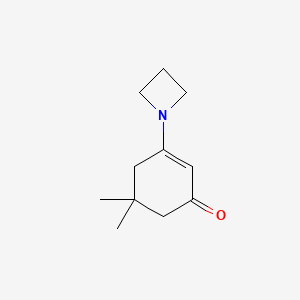
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
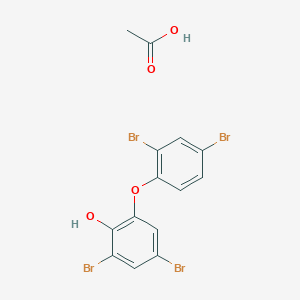
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)

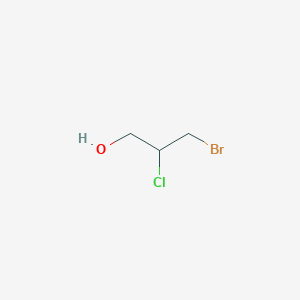
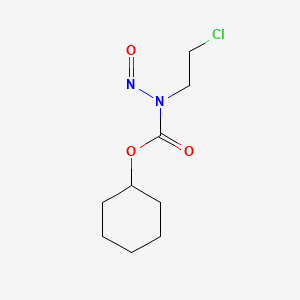
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)

